molecular formula C20H34O B074376 Hydroabietylalcohol CAS No. 1333-89-7

Hydroabietylalcohol

Cat. No.: B074376
CAS No.: 1333-89-7
M. Wt: 292.5 g/mol
InChI Key: FLMIYUXOBAUKJM-GDFXLJFKSA-N
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Description

Hydroabietylalcohol: is a colorless, tacky, balsamic resin known for its solubility in common organic solvents and compatibility with resins, film-formers, and oils. It is primarily used as a resinous plasticizer and tackifier in various industrial applications, including plastics, lacquers, inks, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Esters, ethers.

Scientific Research Applications

Hydroabietylalcohol has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.

    Biology: Employed in the formulation of adhesives and coatings for biological samples.

    Medicine: Utilized in the development of drug delivery systems and medical adhesives.

    Industry: Applied in the manufacture of inks, lacquers, and sealants.

Mechanism of Action

Hydroabietylalcohol exerts its effects primarily through its chemical properties as a primary alcohol. It interacts with various molecular targets, including resins and polymers, to enhance their adhesive and plasticizing properties. The hydrogenation process reduces unsaturation, making this compound more stable and less reactive, which is beneficial for its use in industrial applications .

Comparison with Similar Compounds

Uniqueness: Hydroabietylalcohol’s unique combination of high molecular weight, primary alcohol functionality, and hydrogenation makes it particularly effective as a plasticizer and tackifier. Its compatibility with a wide range of resins and solvents sets it apart from other similar compounds .

Properties

IUPAC Name

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYQFWFCOOCIC-GNVSMLMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333-89-7
Record name Hydroabietyl alcohols
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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